molecular formula C7H9N3O3 B8780640 Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 6339-81-7

Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Cat. No. B8780640
CAS RN: 6339-81-7
M. Wt: 183.16 g/mol
InChI Key: LIUOLFOJUPDQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6339-81-7

Product Name

Ethyl 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

LIUOLFOJUPDQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalacetic acid diethyl ester (8.5 g, 45.2 mmol) in ethanol (100 mL) was treated with guanidine carbonate (8.1 g, 45.2 mmol) and this was stirred under reflux for 2 hours. The mixture was diluted with water, concentrated to removed ethanol, and the solid was collected by filtration. The solid was then suspended in ethanol (40 mL) and concentrated hydrochloric acid (1 mL) and refluxed for 15 minutes. The mixture was then cooled, basified with potassium carbonate, diluted with water and concentrated to removed ethanol. The white solid was collected by filtration and vacuum dried to give J1.1 (1.67 g, 20%). 1H-NMR (DMSO-d6) δ: 10.34 (1H, br s), 8.92 (1H, br s), 7.46 (1H, br, s), 5.42 (1H, s), 4.18 (2H, q, J=7 Hz), 1.24 (3H, t, J=7 Hz).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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